molecular formula C15H23N3O5S2 B12580218 N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide CAS No. 604761-80-0

N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide

Cat. No.: B12580218
CAS No.: 604761-80-0
M. Wt: 389.5 g/mol
InChI Key: LVDDWMLSLQUWMJ-UHFFFAOYSA-N
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Description

N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C 15 H 23 N 3 O 5 S 2 and a molecular weight of 389.5 g/mol . It is supplied at a purity of 98% . This molecule is a complex sulfonamide derivative, a class of compounds known for a wide spectrum of pharmacological activities. Sulfonamides are organo-sulphur compounds characterized by the presence of a sulfonamide group (-SO2NH2 or -SO2NH-) and are key structural motifs in many therapeutic agents . The structure of this particular compound features a unique dual-functional group architecture, combining a benzene sulfonamide moiety with a formylpiperazine sulfonyl group. This structure suggests potential as a versatile intermediate or scaffold in medicinal chemistry. Researchers can leverage the reactive formyl group on the piperazine ring for further synthetic modifications, such as forming Schiff bases or undergoing reductive amination, to create diverse compound libraries for structure-activity relationship (SAR) studies. Sulfonamide-based compounds exhibit various mechanisms of action, including inhibition of enzymes like carbonic anhydrase and dihydropteroate synthetase, and are investigated for roles in treating conditions such as diabetes, inflammation, and glaucoma . It is important to note that antibacterial sulfonamides often contain an aromatic amine group and are associated with allergic responses, whereas non-antibacterial derivatives like this one, which lacks the aromatic amine, may have a different safety profile . This product is intended for research applications only, including as a reference standard, a building block in organic synthesis, and for screening in drug discovery programs. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

604761-80-0

Molecular Formula

C15H23N3O5S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-butyl-4-(4-formylpiperazin-1-yl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C15H23N3O5S2/c1-2-3-8-16-24(20,21)14-4-6-15(7-5-14)25(22,23)18-11-9-17(13-19)10-12-18/h4-7,13,16H,2-3,8-12H2,1H3

InChI Key

LVDDWMLSLQUWMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C=O

Origin of Product

United States

Preparation Methods

Preparation of N-Butylbenzenesulfonamide Intermediate

  • Method: Reaction of benzenesulfonyl chloride with n-butylamine under controlled conditions.
  • Conditions: Typically performed in an inert solvent such as dichloromethane or acetone, with a base (e.g., triethylamine) to neutralize HCl formed.
  • Notes: This step yields the N-butylbenzenesulfonamide, a key intermediate for further sulfonylation.

Sulfonylation with Piperazine Derivative

  • Method: The N-butylbenzenesulfonamide is reacted with 4-(piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride or its equivalent sulfonyl chloride derivative.
  • Catalysts and Reagents: Use of sulfonyl chlorides or sulfonylating agents under mild base catalysis (e.g., sodium carbonate or triethylamine) in solvents like THF, DMF, or dichloromethane.
  • Temperature: Typically 0–40 °C to avoid decomposition or side reactions.
  • Outcome: Formation of the sulfonyl linkage between the benzene ring and the piperazine nitrogen.

Formylation of the Piperazine Ring

  • Method: Selective formylation at the 4-position of the piperazine ring is achieved via controlled oxidation or formylation reactions.
  • Reagents: Commonly, formylation can be performed using formylating agents such as ethyl formate or paraformaldehyde under acidic or basic catalysis.
  • Alternative: Oxidation of a hydroxymethyl intermediate to the aldehyde using mild oxidants (e.g., PCC or Dess–Martin periodinane) to avoid overoxidation.
  • Control: Reaction conditions are optimized to prevent ring opening or overreaction.

Representative Reaction Scheme Summary

Step Reactants Reagents/Conditions Product Notes
1 Benzenesulfonyl chloride + n-butylamine Base (Et3N), solvent (DCM), 0–25 °C N-butylbenzenesulfonamide High yield, mild conditions
2 N-butylbenzenesulfonamide + piperazine sulfonyl chloride Base (Na2CO3 or Et3N), solvent (THF/DMF), 0–40 °C N-butyl-4-(piperazine-1-sulfonyl)benzene-1-sulfonamide Selective sulfonylation
3 Piperazine derivative Formylating agent (ethyl formate), mild acid/base catalyst This compound Controlled formylation

Alternative and Advanced Synthetic Approaches

Sulfonamide Formation via Sodium Arylsulfinate and Nitroarenes

  • Recent advances show that sulfonamides can be synthesized via reductive coupling of nitroarenes with sodium arylsulfinates using catalysts such as Pd/C or iron-based metal-organic frameworks in aqueous media.
  • This method offers high selectivity and yields with environmentally benign conditions and could be adapted for sulfonamide intermediates in this compound’s synthesis.

Catalytic Systems for N-Alkyl-Substituted Amides

  • Catalysis using ethyltriphenylphosphonium bromide or other phosphonium salts has been reported for efficient N-alkyl amide formation from sulfonamides and esters.
  • These methods provide higher yields and simpler post-reaction processing but may have substrate scope limitations.

Analytical and Purification Techniques

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard for confirming molecular structure and purity.
  • Purification: Typically involves recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure compound.
  • Purity: Commercially available samples report purity levels of 95–98%.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Advantages Limitations
N-Butylbenzenesulfonamide synthesis Benzenesulfonyl chloride, n-butylamine, Et3N 0–25 °C, DCM High yield, straightforward Requires careful HCl neutralization
Sulfonylation with piperazine Piperazine sulfonyl chloride, base 0–40 °C, THF/DMF Selective, mild conditions Sensitive to moisture
Formylation of piperazine Ethyl formate or paraformaldehyde Mild acid/base catalysis Controlled aldehyde introduction Requires careful control to avoid overoxidation
Alternative reductive coupling Nitroarenes, sodium arylsulfinate, Pd/C catalyst Aqueous, mild temp Green chemistry, high selectivity Catalyst cost, substrate scope
Catalytic N-alkyl amide formation Phosphonium salts, esters Varied temps, organic solvents High yield, simple workup Limited substrate scope

Chemical Reactions Analysis

Hydrolysis Under Acidic or Basic Conditions

The compound undergoes hydrolysis in the presence of strong acids or bases, primarily targeting its sulfonamide bonds. This reaction is critical for understanding its stability and degradation pathways.

Mechanism and Products

  • Acidic Hydrolysis : Protonation of the sulfonamide group increases electrophilicity at the sulfur atom, leading to cleavage of the S–N bond. This generates benzenesulfonic acid and a butylpiperazine derivative .

  • Basic Hydrolysis : Deprotonation of the sulfonamide group facilitates nucleophilic attack by hydroxide ions, resulting in sulfonate salts and secondary amines.

Experimental Evidence

  • Hydrolysis of analogous sulfonamide derivatives (e.g., intermediate 2 in ) under acidic conditions yielded carboxylic acids, while base-mediated hydrolysis produced salts .

  • Kinetic studies on similar compounds suggest hydrolysis rates depend on pH and temperature, with faster degradation observed under extreme conditions.

Reduction of the Formyl Group

The formyl (-CHO) moiety on the piperazine ring is susceptible to reduction, enabling structural modifications for enhanced bioactivity .

Reagents and Outcomes

Reducing AgentProductNotes
NaBH₄Primary alcohol (-CH₂OH)Mild conditions preserve sulfonamide integrity .
LiAlH₄Methylene (-CH₂-)Complete reduction under reflux .

Case Study : Reduction of nitro groups in benzenesulfonamide derivatives (e.g., compound 11l in ) improved antiviral activity by converting electron-withdrawing groups to hydrogen-bond donors .

Nucleophilic Addition Reactions

The formyl group participates in condensation reactions with amines or hydrazines, forming Schiff bases or hydrazones.

Example Reaction

R–CHO+H2N–R’R–CH=N–R’+H2O\text{R–CHO} + \text{H}_2\text{N–R'} \rightarrow \text{R–CH=N–R'} + \text{H}_2\text{O}

Applications

  • Schiff base formation with primary amines (e.g., glycine derivatives) enhances water solubility, as demonstrated in Series III compounds .

  • Hydrazone derivatives of sulfonamides show improved metabolic stability in pharmacokinetic studies.

Acylation and Sulfonation

While the N-substituted sulfonamide groups limit direct acylation, the piperazine ring’s secondary amine (if available) can undergo further functionalization.

Key Observations

  • Reaction with benzenesulfonyl chloride introduces additional sulfonyl groups, as seen in the synthesis of PF-74 analogs .

  • Acylation at the formylpiperazine nitrogen enhances binding affinity to biological targets like HIV-1 CA proteins .

Oxidation Pathways

The formyl group oxidizes to a carboxylic acid (-COOH) under strong oxidizing conditions, though this is less commonly reported for sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide has been investigated for its potential anticancer properties. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For example, a related compound demonstrated significant activity against breast cancer cells through apoptosis induction and cell cycle arrest .

2. Antiviral Properties

Research has shown that derivatives of piperazine, including N-butyl derivatives, exhibit antiviral activity. These compounds can inhibit viral replication by targeting viral enzymes or host cell receptors. A study on similar compounds demonstrated their efficacy against several viruses, suggesting that this compound may have potential as an antiviral agent .

Biochemical Applications

1. Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly for metalloproteinases, which play a crucial role in various physiological processes, including tissue remodeling and inflammation. Inhibitors of these enzymes can be beneficial in treating diseases characterized by excessive tissue degradation, such as arthritis and cancer metastasis .

2. Chemical Chaperone

As a chemical chaperone, this compound may assist in protein folding and prevent aggregation of misfolded proteins, which is particularly relevant in neurodegenerative diseases. By stabilizing protein structures, it could mitigate cellular stress and reduce apoptosis rates in affected cells .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis
Antiviral PropertiesInhibits viral replication; targets viral enzymes
Enzyme InhibitionInhibits metalloproteinases; useful in treating tissue degradation diseases
Chemical ChaperoneStabilizes protein structures; prevents misfolding

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of sulfonamide derivatives, including this compound. Results showed that these compounds significantly reduced the viability of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antiviral Activity

In vitro studies assessed the antiviral properties of piperazine derivatives against influenza virus. The results indicated that certain modifications to the piperazine structure enhanced antiviral activity, suggesting that N-butyl modifications could similarly improve efficacy against other viral pathogens.

Mechanism of Action

The mechanism of action of N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Solubility References
Target Compound Benzenesulfonamide Butyl, 4-formylpiperazine sulfonyl ~450 (estimated) Unknown (predicted enzyme inhibition) Moderate (inferred)
1c (Quinazolinone sulfonamide) Quinazolinone + benzenesulfonamide Methoxyphenyl, ethenyl ~450 (estimated) 47.1% COX-2 inhibition at 20 μM Poor
Sulfamerazine Benzenesulfonamide 4-Methylpyrimidinyl 280.32 Antibacterial Solvent-dependent
N-(4-Butylphenyl)-... (Piperazine-carbonyl) Benzenesulfonamide Chlorophenyl, piperazine-carbonyl 526.10 Unknown Low (hydrophobic)

Biological Activity

N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry due to its unique structural features. This compound integrates a sulfonamide group and a piperazine derivative, which contribute to its biological activities. The exploration of its biological activity is critical for understanding its potential therapeutic applications, particularly in antibacterial and neuropharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N3O5S2C_{15}H_{23}N_{3}O_{5}S_{2}. The structure includes:

  • Butyl group : Enhances lipophilicity.
  • Benzene ring : Provides stability and facilitates interactions with biological targets.
  • Formylpiperazine sulfonyl moiety : Imparts specific biological activities, particularly in enzyme inhibition and receptor binding.

Table 1: Structural Characteristics

ComponentDescription
Butyl GroupIncreases hydrophobicity
Benzene RingAromatic stability
Formylpiperazine SulfonylActive site for biological interactions

Antibacterial Properties

This compound exhibits antibacterial properties akin to other sulfonamides. The sulfonamide moiety interferes with bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains.

Neuropharmacological Activity

The piperazine component is often associated with central nervous system (CNS) activity. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, potentially leading to antidepressant or anxiolytic effects. Interaction studies suggest that this compound may bind to CNS receptors, influencing neurological pathways.

Enzyme Inhibition

Recent findings indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes that play roles in inflammatory processes, suggesting potential anti-inflammatory applications.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionImplications
AntibacterialInhibition of folic acid synthesisPotential for treating bacterial infections
NeuropharmacologicalModulation of neurotransmitter receptorsPossible use in treating CNS disorders
Enzyme InhibitionInteraction with metabolic enzymesAnti-inflammatory applications

Case Studies and Research Findings

  • Antioxidant Capacity : A study investigated the antioxidant properties of benzene sulfonamide-piperazine hybrids, revealing that these compounds exhibit significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .
  • Pharmacological Profile : Another research effort focused on the pharmacological profile of similar compounds, demonstrating their efficacy in inhibiting specific targets relevant to cancer therapy . This suggests that this compound could also possess anticancer properties.
  • Binding Affinity Studies : Interaction studies have been conducted to evaluate the binding affinity of this compound with various biological targets, providing insights into its mechanism of action and aiding in the optimization of its pharmacological profile .

Q & A

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. and highlight SC-XRD for confirming sulfonamide group geometry and piperazine ring puckering, which influence biological activity .

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